molecular formula C20H24N2O5S B2958911 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide CAS No. 690644-50-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide

Cat. No. B2958911
M. Wt: 404.48
InChI Key: WJPDNKLPSJSWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research has extensively studied acetaminophen for its pharmacokinetics and metabolism in various populations, including neonates, elderly patients, and patients with acute liver failure. Studies demonstrate the complexity of acetaminophen metabolism involving pathways like glucuronidation, sulfation, and the cytochrome P450 enzyme system. For instance, polymorphic expression of UGT1A9 is associated with variable acetaminophen glucuronidation in neonates, indicating genetic variability significantly impacts drug metabolism (Linakis et al., 2018). Understanding these pathways is crucial for predicting drug interactions, side effects, and the development of new drugs with similar structures.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-12-9-13(2)15(4)20(14(12)3)28(24,25)21-11-19(23)22-16-5-6-17-18(10-16)27-8-7-26-17/h5-6,9-10,21H,7-8,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPDNKLPSJSWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide

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